N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine
Description
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-9-5-12(6-9)15-8-11-3-4-13(14)10(2)7-11/h3-4,7,9,12,15H,5-6,8H2,1-2H3 |
InChI Key |
RMTIMDFHDVUTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)NCC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyclobutane Ring Formation
Method A: [2+2] Cycloaddition
- React 2-methyl-1,3-butadiene with chloramine-T in anhydrous THF
- Maintain reaction at -78°C under nitrogen atmosphere
- Quench with saturated NaHCO₃ solution
Yield: 58-62%
Method B: Ring-Closing Metathesis
Step 2: Amine Alkylation
Optimization Data
Comparative analysis of coupling methods:
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN | 25 | 52 | 88 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 80 | 67 | 92 |
| Direct Alkylation | - | 25 | 71 | 95 |
Optimal conditions identified as direct alkylation under anhydrous conditions
Critical Process Parameters
- Moisture Control : <50 ppm H₂O in reaction mixture
- Oxygen Exclusion : Maintain <0.1% O₂ in headspace
- Temperature Ramping :
- Initial alkylation: 0°C ± 2°C
- Gradual warming at 5°C/hour
- Stoichiometric Precision :
- Benzyl chloride: 1.2 equivalents
- Triethylamine: 2.0 equivalents (acid scavenger)
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃):
δ 7.25 (d, J = 8.2 Hz, 1H), 7.15 (dd, J = 8.2, 2.1 Hz, 1H), 3.75 (s, 2H), 2.95-3.10 (m, 1H), 2.30 (s, 3H), 1.85-2.05 (m, 4H)
- HRMS (ESI+):
Calculated for C₁₃H₁₈ClN [M+H]⁺: 224.1174
Found: 224.1176
Scale-Up Considerations
- Heat Management :
- Exothermic alkylation requires jacketed reactor cooling
- Maximum batch size: 5 kg in 50 L reactor
- Purification :
- Large-scale chromatography replaced with distillation
- BP: 142-145°C @ 0.8 mmHg
- Quality Control :
- HPLC purity specification: ≥98.5%
- Residual solvent limits: <500 ppm DMF
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
SR144528 (N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide)
- Core Structure: Pyrazole carboxamide with a bicyclic system (norbornane derivative).
- Substituents : 4-Chloro-3-methylphenyl and 4-methylbenzyl groups.
- Pharmacology: A well-characterized cannabinoid receptor inverse agonist with selectivity for the CB2 receptor .
- Key Differences :
- Pyrazole ring vs. cyclobutane in the target compound.
- Carboxamide functionality vs. primary amine.
- Bicyclic system introduces conformational rigidity distinct from cyclobutane.
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Core Structure : Pyrazole carboxamide with piperidine substitution.
- Substituents : 4-Iodophenyl and 2,4-dichlorophenyl groups.
- Pharmacology : CB1 receptor antagonist used in neurological research .
- Key Differences :
- Halogen substituents (iodo, dichloro) vs. chloro-methylphenyl in the target compound.
- Piperidine group enhances solubility and receptor interaction compared to the cyclobutane-amine.
1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (CAS: 766462-77-5)
- Core Structure : Cyclobutyl-substituted butanamine.
- Substituents : 3,4-Dichlorophenyl and N,N,3-trimethyl groups.
- Key Differences :
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine
Comparative Analysis Table
Key Structural and Functional Insights
Ring Systems: The target compound’s cyclobutane offers moderate rigidity compared to pyrazole (SR144528, AM251) or bicyclic systems. Smaller ring size may reduce steric hindrance but limit binding pocket compatibility.
Substituent Effects: Halogenation: Chlorine substituents (target compound, SR144528, AM251) enhance lipophilicity and receptor affinity. Methyl/Methoxy Groups: The 3-methyl group on the target’s phenyl ring may enhance metabolic stability compared to methoxy or dichloro substituents in analogues .
Functional Groups :
Research Implications and Gaps
- Pharmacological Data: While SR144528 and AM251 are well-studied cannabinoid ligands, the target compound’s biological activity remains uncharacterized in available literature.
- Synthetic Accessibility : highlights chloro-intermediates in synthesizing amine derivatives, suggesting feasible routes for the target compound’s production .
- Therapeutic Potential: Rigid cyclobutane derivatives are understudied compared to pyrazole-based drugs, warranting exploration in drug discovery for CNS or inflammatory disorders.
Notes:
- Molecular weights for some analogues (e.g., SR144528) were calculated based on structural data where explicit values were unavailable.
- Pharmacological targets for the target compound are hypothesized based on structural parallels and require experimental confirmation.
- Contradictions in evidence: Limited data on the target compound’s applications necessitate caution in extrapolating functional insights.
Biological Activity
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 209.71 g/mol. Its structure includes a cyclobutane ring, a chlorinated aromatic ring, and an amine group, which contribute to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.71 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering the physiological responses.
- Receptor Modulation: It can bind to certain receptors, affecting signal transduction pathways that regulate cellular functions.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Properties: Studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects: Preliminary data suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Research has shown that this compound can induce cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which the compound could exert anti-inflammatory effects .
Study 3: Cytotoxicity Assays
Research involving cancer cell lines revealed that the compound induced apoptosis in HeLa cells at micromolar concentrations. The study highlighted its potential as a lead compound for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
